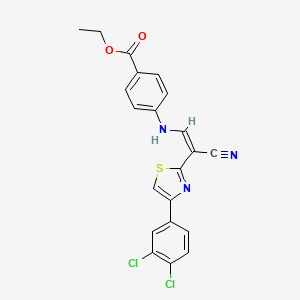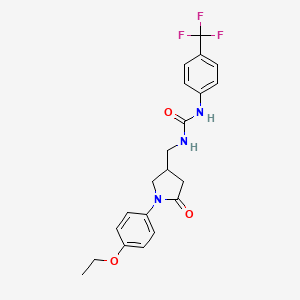![molecular formula C8H6ClFN2 B2480757 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine CAS No. 2551120-32-0](/img/structure/B2480757.png)
2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chloromethyl group at the 2-position and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that 2-chloromethylpyridine, a related compound, acts as an alkylating agent . Alkylating agents can add an alkyl group to the guanine base of DNA, which can prevent the strands of the DNA double helix from being separated. This obstructs the transcription process and prevents the cell from replicating .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to inhibit the activity of cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Pharmacokinetics
It is known that 2-chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group .
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to exhibit cytotoxic activities against various cell lines .
Action Environment
It is known that 2-chloromethylpyridine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 2-Chloromethylpyridine, which is known to be an alkylating agent . Alkylating agents can interact with enzymes, proteins, and other biomolecules by transferring alkyl groups to these molecules. This can alter the function of these biomolecules and influence biochemical reactions .
Molecular Mechanism
Based on its structural similarity to 2-Chloromethylpyridine, it may exert its effects at the molecular level through alkylating reactions . Alkylation can lead to changes in gene expression and enzyme activity by modifying the structure of DNA, RNA, and proteins .
Temporal Effects in Laboratory Settings
It’s structurally similar to 2-Chloromethylpyridine, which is chemically stable under standard ambient conditions . This suggests that 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Similar compounds, such as pyridines, are involved in various metabolic pathways . These pathways may involve interactions with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the pyrazole ring can be formed via cyclization reactions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylation reactions. This often involves the use of reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines can be used in the presence of solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups such as azides, thiocyanates, amines, alcohols, and ketones.
Scientific Research Applications
2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique optical, electronic, or mechanical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: This compound has a similar chloromethyl group but lacks the pyrazolo[1,5-a]pyridine core and fluorine atom.
4-Fluoropyridine: This compound contains a fluorine atom at the 4-position but lacks the pyrazolo[1,5-a]pyridine core and chloromethyl group.
Imidazo[1,5-a]pyridine Derivatives: These compounds have a similar fused bicyclic structure but differ in the specific substituents and their positions.
Uniqueness
2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine is unique due to the combination of its pyrazolo[1,5-a]pyridine core, chloromethyl group, and fluorine atom. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCANFFVOGOJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CCl)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2480674.png)
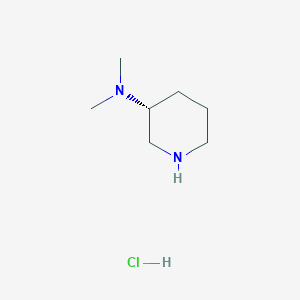
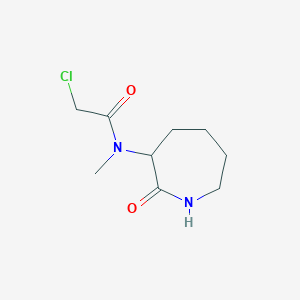
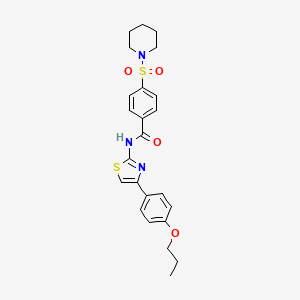
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
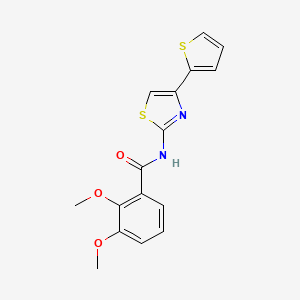
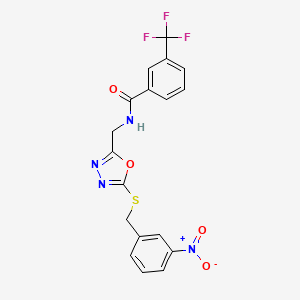

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)
![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2480691.png)
